molecular formula C18H16N2OS B2398495 2-methyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide CAS No. 2034270-73-8

2-methyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide

Cat. No. B2398495
CAS RN: 2034270-73-8
M. Wt: 308.4
InChI Key: PZAFUCQMQHQISF-UHFFFAOYSA-N
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Description

“2-methyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide” is a complex organic compound. It contains a pyridine ring, which is a simple six-membered heterocyclic scaffold found in various natural products, drug molecules, vitamins, and materials . The biological activities and physical properties of pyridine analogs can be improved by introducing various functional groups into the pyridine scaffold .


Synthesis Analysis

The synthesis of substituted pyridines with diverse functional groups has been reported . This includes a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “2-methyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide” include a ring cleavage methodology reaction . This reaction is used for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .

Scientific Research Applications

Synthesis and Structural Analysis

  • The synthesis and biological evaluation of related compounds highlight their potential as histone deacetylase inhibitors, showing promise for anticancer applications. These compounds selectively inhibit certain HDACs, indicating a pathway for blocking cancer cell proliferation and inducing apoptosis (Zhou et al., 2008).
  • Research on benzothiophen derivatives, closely related to the query compound, explores their reactivity towards various nucleophiles, leading to the synthesis of a range of heterocyclic compounds. This reactivity forms the basis for developing new chemical entities with potential therapeutic applications (Mohareb et al., 2004).

Applications in Drug Development and Analysis

  • Studies on nonaqueous capillary electrophoresis of imatinib mesylate and related substances, including derivatives of the mentioned compound, aim at developing methods for quality control and analysis of pharmaceuticals. This research is crucial for ensuring the purity and efficacy of drugs (Ye et al., 2012).
  • The development of novel cyclic systems in thiadiazolo[2,3-a]pyridine benzamide derivatives and their copper(II) complexes focuses on the synthesis, structural characterization, and cytotoxic activity against cancer cell lines. Such studies contribute to the field of medicinal chemistry by identifying new therapeutic agents (Adhami et al., 2014).

Photophysical and Material Science Applications

  • Pyridyl substituted benzamides with aggregation-enhanced emission and multi-stimuli-responsive properties are investigated for their luminescent behavior in different environments. These compounds form nano-aggregates with enhanced emission, showing potential applications in material sciences, such as in the development of new photonic materials (Srivastava et al., 2017).

properties

IUPAC Name

2-methyl-N-[(5-thiophen-2-ylpyridin-3-yl)methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2OS/c1-13-5-2-3-6-16(13)18(21)20-11-14-9-15(12-19-10-14)17-7-4-8-22-17/h2-10,12H,11H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZAFUCQMQHQISF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NCC2=CC(=CN=C2)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide

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